4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene
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Overview
Description
4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene is an organic compound with the molecular formula C9H3BrF8 and a molecular weight of 343.011 g/mol . This compound is characterized by the presence of bromine, pentafluoroethyl, and trifluoromethyl groups attached to a benzene ring, making it a highly fluorinated aromatic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of a pentafluoroethyl-trifluoromethyl benzene precursor using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions . The pentafluoroethyl and trifluoromethyl groups can influence the compound’s reactivity and stability by electron-withdrawing effects, which can stabilize intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-1-(trifluoromethyl)benzene: This compound has a similar structure but with a fluorine atom instead of a pentafluoroethyl group.
4-Bromobenzotrifluoride: This compound lacks the pentafluoroethyl group and has only a trifluoromethyl group attached to the benzene ring.
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a pentafluoroethyl group.
Uniqueness
4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
4-bromo-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF8/c10-4-1-2-5(6(3-4)8(13,14)15)7(11,12)9(16,17)18/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETFSPZNLUVJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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